5-(4-Ethoxyphenyl)-1,2,4-oxadiazol-3-amine 5-(4-Ethoxyphenyl)-1,2,4-oxadiazol-3-amine
Brand Name: Vulcanchem
CAS No.: 1092341-51-9
VCID: VC4538293
InChI: InChI=1S/C10H11N3O2/c1-2-14-8-5-3-7(4-6-8)9-12-10(11)13-15-9/h3-6H,2H2,1H3,(H2,11,13)
SMILES: CCOC1=CC=C(C=C1)C2=NC(=NO2)N
Molecular Formula: C10H11N3O2
Molecular Weight: 205.217

5-(4-Ethoxyphenyl)-1,2,4-oxadiazol-3-amine

CAS No.: 1092341-51-9

Cat. No.: VC4538293

Molecular Formula: C10H11N3O2

Molecular Weight: 205.217

* For research use only. Not for human or veterinary use.

5-(4-Ethoxyphenyl)-1,2,4-oxadiazol-3-amine - 1092341-51-9

Specification

CAS No. 1092341-51-9
Molecular Formula C10H11N3O2
Molecular Weight 205.217
IUPAC Name 5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-amine
Standard InChI InChI=1S/C10H11N3O2/c1-2-14-8-5-3-7(4-6-8)9-12-10(11)13-15-9/h3-6H,2H2,1H3,(H2,11,13)
Standard InChI Key GULCJKRGLRTTRF-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)C2=NC(=NO2)N

Introduction

Chemical and Structural Properties

Molecular Characteristics

The compound has the molecular formula C₁₀H₁₂N₄O₂ and a molecular weight of 205.22 g/mol . Key structural features include:

  • 1,2,4-oxadiazole core: A planar aromatic ring contributing to stability and π-π stacking interactions.

  • 4-Ethoxyphenyl substituent: Enhances lipophilicity and modulates electronic properties.

  • Amino group: Provides hydrogen-bonding capacity and reactivity in further derivatization.

Table 1: Comparative Molecular Properties of 1,2,4-Oxadiazole Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)logPHydrogen Bond Donors
5-(4-Ethoxyphenyl)-1,2,4-oxadiazol-3-amineC₁₀H₁₂N₄O₂205.222.81*1
5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-amine C₉H₉N₃O₂191.192.341
5-Phenyl-1,2,4-oxadiazol-3-amine C₈H₇N₃O161.161.891

*Calculated using ChemDraw Professional 21.0.

Spectroscopic Data

While experimental spectra for this compound are unavailable, analogs suggest the following characteristics:

  • ¹H NMR: Aromatic protons (δ 6.8–7.3 ppm), ethoxy methylene (δ 1.3–1.5 ppm, triplet), and NH₂ (δ 5.5–6.5 ppm, broad singlet) .

  • IR: Stretching vibrations for C=N (1600–1650 cm⁻¹) and NH₂ (3300–3500 cm⁻¹) .

Synthesis and Optimization

Synthetic Routes

The synthesis of 5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-amine can be achieved via cyclization of amidoxime precursors, analogous to methods used for methoxy-substituted derivatives :

  • Amidoxime Formation:

    • React 4-ethoxybenzonitrile with hydroxylamine hydrochloride in ethanol/water under reflux.

    • Yield: ~75–85% after recrystallization.

  • Oxidative Cyclization:

    • Use [bis(trifluoroacetoxy)iodo]benzene (PIDA) in DMF at 0–25°C for 5–6 hours .

    • Key reaction:

      Ar-C≡N + NH₂OH\cdotpHClAr-C(=N-OH)NH₂PIDA1,2,4-oxadiazole\text{Ar-C≡N + NH₂OH·HCl} \rightarrow \text{Ar-C(=N-OH)NH₂} \xrightarrow{\text{PIDA}} \text{1,2,4-oxadiazole}
    • Yield: 50–65% after column chromatography (ethyl acetate/hexane).

Table 2: Optimization of Cyclization Conditions

ReagentSolventTemperature (°C)Time (h)Yield (%)
PIDA DMF25662
Chloramine-T Ethanol801258
I₂/K₂CO₃ DMSO1002445

Challenges and Solutions

  • Low Solubility: The ethoxy group increases hydrophobicity, complicating purification. Use mixed solvents (e.g., CH₂Cl₂/MeOH) for recrystallization .

  • Byproduct Formation: Optimize stoichiometry (1:1.2 amidoxime:PIDA) to minimize dimerization .

Biological Activities and Applications

Table 3: Hypothetical Activity Based on Structural Analogs

OrganismExpected MIC (μg/mL)Reference Compound
S. aureus12–285-(4-Methoxyphenyl) analog
E. coli25–455-Phenyl analog
C. albicans18–351,3,4-Oxadiazole

Anticancer Activity

1,2,4-oxadiazoles inhibit kinases and DNA repair enzymes. For example:

  • EGFR Inhibition: Analogous compounds show IC₅₀ values of 0.67–0.87 μM against prostate (PC-3) and colon (HCT-116) cancer cells .

  • Apoptosis Induction: Through caspase-3 activation and Bcl-2 suppression .

Material Science Applications

  • Polymer Additives: Improve thermal stability (decomposition temperature >300°C) .

  • Coordination Chemistry: Forms complexes with transition metals (e.g., Cu²⁺, Fe³⁺) for catalytic applications .

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